Product packaging for 2-(3-Bromophenyl)-1-methyl-1H-pyrrole(Cat. No.:)

2-(3-Bromophenyl)-1-methyl-1H-pyrrole

Cat. No.: B14124673
M. Wt: 236.11 g/mol
InChI Key: SIXINXSIAXMCBY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methyl-1H-pyrrole is a high-purity brominated pyrrole derivative designed for advanced chemical and pharmacological research. Pyrroles are a prominent class of five-membered nitrogen-containing heterocycles, recognized as privileged scaffolds in medicinal chemistry due to their widespread presence in biologically active natural products and synthetic pharmaceuticals . This compound features a 3-bromophenyl substituent, which can serve as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The core pyrrole structure is a key building block in the development of novel therapeutic agents, with documented applications in the search for new antibacterial compounds to address the critical challenge of antimicrobial resistance . Furthermore, structurally similar pyrrole derivatives have demonstrated significant potential in other research areas, including the inhibition of tyrosinase—an enzyme relevant in dermatological research and food science—and as multi-target agents in neurodegenerative disease research . The methyl group at the 1-position of the pyrrole ring enhances the compound's metabolic stability and influences its lipophilicity, which are critical parameters in lead optimization processes. This product is intended for use in laboratory research only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B14124673 2-(3-Bromophenyl)-1-methyl-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylpyrrole

InChI

InChI=1S/C11H10BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2-8H,1H3

InChI Key

SIXINXSIAXMCBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Bromophenyl 1 Methyl 1h Pyrrole

Retrosynthetic Analysis and Design of Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.inscispace.comamazonaws.com For 2-(3-Bromophenyl)-1-methyl-1H-pyrrole, two primary disconnection strategies are considered, guiding the design of appropriate precursors.

The first and most straightforward disconnection is at the C2-CAr bond, which separates the pyrrole (B145914) ring from the 3-bromophenyl group. This approach suggests a cross-coupling reaction as the key final step. This leads to two potential precursor pairs:

Path A : A 1-methyl-2-lithiated or 2-boronic acid/ester pyrrole synthon and a 3-bromophenyl halide (e.g., 1,3-dibromobenzene).

Path B : A 2-halo-1-methyl-1H-pyrrole synthon and a 3-bromophenylboronic acid or a related organometallic reagent.

The second strategy involves the disconnection of the pyrrole ring itself, pointing towards classical heterocyclic annulation methods. This approach breaks the molecule down into acyclic precursors that will form the N-methylpyrrole ring with the 3-bromophenyl substituent already in place. This would typically involve disconnecting the C2-C3 and N1-C5 bonds, suggesting precursors such as a 1-(3-bromophenyl)-1,4-dione and methylamine, which is characteristic of a Paal-Knorr type synthesis.

These analytical pathways form the foundation for selecting a synthetic route, weighing the availability of starting materials against the efficiency and robustness of the chosen reactions.

Classical Heterocyclic Annulation Strategies Applied to the Core Structure

Classical methods for pyrrole synthesis involve the formation of the heterocyclic ring from acyclic precursors. These annulation strategies have been adapted for the synthesis of a wide variety of substituted pyrroles.

Modifications of Paal-Knorr Synthesis for N-Methylpyrrole Derivatization

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, this method would require the corresponding 1-(3-bromophenyl)-1,4-butanedione as a key precursor.

The reaction proceeds by reacting this dione (B5365651) with an excess of methylamine, typically under neutral or mildly acidic conditions. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a cyclic intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org This method is advantageous due to its operational simplicity and often high yields. mdpi.com

Knorr Pyrrole Synthesis and its Adaptations

The Knorr pyrrole synthesis is another cornerstone method that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. pharmaguideline.comwikipedia.org For the target molecule, a potential route would involve the reaction of an α-amino ketone bearing the 3-bromophenyl group with a suitable β-ketoester, followed by N-methylation.

A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Consequently, they are often prepared in situ from the corresponding α-oximino ketone by reduction with zinc in acetic acid. wikipedia.org The versatility of the Knorr synthesis allows for the preparation of highly functionalized pyrroles, which can be further modified. researchgate.net

Hantzsch Pyrrole Synthesis Variations

The Hantzsch pyrrole synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. pharmaguideline.comwikipedia.orgcdnsciencepub.com To apply this to the synthesis of this compound, one of the carbonyl-containing precursors would need to incorporate the 3-bromophenyl moiety. For instance, the reaction could employ methylamine, ethyl acetoacetate, and 2-bromo-1-(3-bromophenyl)ethan-1-one.

The mechanism begins with the formation of an enamine from the β-ketoester and methylamine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole. wikipedia.org While powerful for creating polysubstituted pyrroles, controlling the regioselectivity can be a challenge depending on the symmetry of the reactants. cdnsciencepub.comtaylorandfrancis.com

Table 1: Comparison of Classical Pyrrole Synthesis Methods
Synthesis MethodKey PrecursorsTypical ConditionsAdvantagesLimitations
Paal-Knorr1,4-Dicarbonyl compound, Primary amine (Methylamine)Neutral or weakly acidic (e.g., acetic acid)High yields, simple procedure, readily available starting materials. mdpi.comRequires synthesis of the specific 1,4-dicarbonyl precursor.
Knorrα-Amino-ketone, β-KetoesterZinc, acetic acid for in situ generation of α-amino-ketone. wikipedia.orgProduces highly functionalized pyrroles, versatile. researchgate.netα-Amino-ketones are often unstable and must be generated in situ. wikipedia.org
Hantzschα-Haloketone, β-Ketoester, Primary amine (Methylamine)Condensation reaction, often in a protic solvent.One-pot, multi-component reaction for complex pyrroles. wikipedia.orgtaylorandfrancis.comPotential for side products and regioselectivity issues. cdnsciencepub.com

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and selectivity. jocpr.comnih.gov These methods are particularly well-suited for the arylation of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed reactions have become indispensable tools for constructing biaryl systems, such as the one found in this compound. jocpr.comyoutube.com These reactions generally offer mild conditions and broad functional group tolerance. jocpr.com

Suzuki-Miyaura Coupling : This reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron compound with an organic halide or triflate. youtube.comyoutube.com To synthesize the target molecule, one could react 2-bromo-1-methyl-1H-pyrrole with 3-bromophenylboronic acid or, alternatively, couple 1-methyl-1H-pyrrole-2-boronic acid with 1,3-dibromobenzene (B47543). The reaction is catalyzed by a Pd(0) complex, often generated in situ, and requires a base such as sodium carbonate or potassium phosphate. youtube.comnih.gov The choice of ligands, often bulky phosphines, is critical for catalytic efficiency. nih.gov

Heck Reaction : The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. rsc.org While not a direct route to the target compound, it is a powerful tool for the functionalization of pyrroles. For example, a C2-alkenyl-1-methyl-pyrrole could be synthesized via a Heck reaction, with the resulting double bond being a handle for further transformations into the desired aryl group. Recent advancements have focused on intramolecular Heck reactions to build complex heterocyclic scaffolds. sioc-journal.cnorganic-chemistry.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A potential, albeit indirect, route to the target molecule could involve the Sonogashira coupling of 2-ethynyl-1-methyl-1H-pyrrole with 1,3-dibromobenzene. The resulting alkyne could then be subjected to further reactions, such as reduction or cyclization, to yield the final product. The reaction is known for its reliability and mild conditions. wikipedia.org

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org While the synthesis of this compound involves a C-C bond formation, the Buchwald-Hartwig reaction is a paramount example of modern catalytic methods applied to aromatic systems. It is the premier method for synthesizing N-aryl amines, including N-aryl pyrroles, by coupling an amine with an aryl halide. wikipedia.orgacs.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this transformation. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst SystemKey Features
Suzuki-MiyauraOrganoboron compound + Organic halidePd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine ligands, base (e.g., K₂CO₃, K₃PO₄). youtube.comnih.govMild conditions, high functional group tolerance, commercially available reagents. youtube.com
HeckAlkene + Organic halidePd(0) or Pd(II) catalyst, base (e.g., Et₃N). sioc-journal.cnDirect arylation/vinylation of alkenes, good for functionalizing heterocycles. rsc.org
SonogashiraTerminal alkyne + Organic halidePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), amine base. organic-chemistry.orgReliable formation of C(sp²)-C(sp) bonds under mild conditions. wikipedia.org
Buchwald-HartwigAmine + Organic halidePd(0) or Pd(II) catalyst, bulky phosphine ligands, strong base (e.g., NaOtBu). wikipedia.orgPremier method for C-N bond formation, wide substrate scope. acsgcipr.orgacs.org

Copper-Catalyzed Methodologies for Pyrrole Ring Construction or Functionalization

Copper-catalyzed reactions have become a cornerstone in the synthesis of N-aryl and C-aryl heterocycles, offering a cost-effective and versatile alternative to palladium-based methods. researchgate.netnih.gov For the synthesis of this compound, copper catalysis can be employed in several key transformations, including the crucial C-N and C-C bond formations.

One prominent approach is the Ullmann condensation, a classical copper-promoted reaction for forming C-N and C-O bonds. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have introduced milder and more efficient protocols using various copper sources, ligands, and solvent systems. For instance, the N-arylation of a pre-formed 2-(3-bromophenyl)-1H-pyrrole with a methylating agent could be achieved, or conversely, the C-arylation of 1-methylpyrrole (B46729) with a 3-bromoaryl halide. More relevant to the target compound is the copper-catalyzed coupling of 1-methylpyrrole with a suitable 3-bromophenyl electrophile.

Recent developments have focused on ligand-assisted copper catalysis to improve reaction yields and substrate scope. Diamine ligands, in particular, have been shown to be effective in promoting copper-catalyzed N-arylation of various nitrogen-containing heterocycles, including pyrroles. mit.edu These reactions can often be carried out under relatively mild conditions with good functional group tolerance.

Below is a table summarizing typical conditions for copper-catalyzed C-N coupling reactions relevant to the synthesis of N-aryl pyrroles, which can be adapted for the C-arylation of 1-methylpyrrole.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI1,10-PhenanthrolineCs2CO3Toluene (B28343)11085-95 researchgate.net
Cu2OSalicylaldoximeK3PO4DMF10078-92 nih.gov
Cu(OAc)2L-prolineK2CO3DMSO9080-90 nih.gov

Direct C-H Functionalization Strategies for Pyrrole Substitution

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. pkusz.edu.cn In the context of synthesizing this compound, direct arylation of 1-methylpyrrole at the C2 position with a 3-bromoaryl halide is a highly attractive approach. Pyrroles are electron-rich heterocycles, making them suitable substrates for electrophilic aromatic substitution-type C-H functionalization reactions. nih.gov

Palladium-catalyzed direct C-H arylation has been extensively studied for various heterocycles. researchgate.net These reactions typically involve a palladium catalyst, a ligand (often a phosphine or N-heterocyclic carbene), a base, and an oxidant. The choice of reaction conditions is crucial to control the regioselectivity, favoring arylation at the C2 position of the 1-methylpyrrole ring.

While palladium is a common catalyst, copper-catalyzed C-H functionalization has also gained attention as a more sustainable alternative. nih.gov These reactions can proceed through various mechanisms, including concerted metalation-deprotonation or via a radical pathway. The development of robust copper-catalyzed C-H arylation methods for pyrroles is an active area of research.

The following table outlines representative conditions for the direct C-H arylation of N-substituted pyrroles.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2P(o-tol)3K2CO3DMA12070-85 researchgate.net
PdCl2(dppf)-Cs2CO3Dioxane10065-80 researchgate.net
CuI1,10-PhenanthrolineK3PO4Toluene11060-75 nih.gov

Electrochemical and Photochemical Synthesis Routes for Substituted Pyrroles

In recent years, electrochemical and photochemical methods have garnered significant interest as sustainable and powerful tools for organic synthesis. nih.govengineering.org.cn These approaches offer unique reactivity profiles and can often be conducted under mild conditions without the need for stoichiometric chemical oxidants or reductants.

Electrochemical Synthesis: Electrosynthesis provides a clean way to generate reactive intermediates by controlling the electrode potential. researchgate.netrsc.org For the synthesis of 2-arylpyrroles, electrochemical methods can be employed for cross-coupling reactions. For instance, the anodic oxidation of 1-methylpyrrole could generate a radical cation that then reacts with a 3-bromophenyl nucleophile. Alternatively, cathodic reduction of 1-bromo-3-iodobenzene (B1265593) could generate an aryl radical or anion that subsequently couples with 1-methylpyrrole. The use of microreactors in electrosynthesis can enhance efficiency and control over reaction parameters. rsc.org

Photochemical Synthesis: Photoredox catalysis has revolutionized the field of organic synthesis by enabling a wide range of transformations under visible light irradiation. nih.govmdpi.com In the context of synthesizing this compound, a photoredox-catalyzed cross-coupling between 1-methylpyrrole and a 3-bromoaryl diazonium salt or a diaryliodonium salt could be a viable strategy. The photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates that lead to the desired C-C bond formation. mdpi.com

The table below presents examples of conditions used in photochemical and electrochemical synthesis of related heterocyclic compounds.

MethodCatalyst/MediatorSubstratesSolventKey FeatureReference
ElectrochemicalNi(II) catalystAryl halide, HeterocycleDMFAnodic oxidation researchgate.net
PhotochemicalRu(bpy)3Cl2Aryl diazonium salt, HeterocycleAcetonitrileVisible light irradiation mdpi.com
PhotochemicalEosin YAryl halide, HeterocycleDMSOMetal-free mdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govmdpi.com For the synthesis of this compound, several green chemistry principles can be applied to create more sustainable protocols.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a key principle. Direct C-H functionalization is an excellent example of an atom-economical approach as it avoids the generation of stoichiometric byproducts associated with the use of pre-functionalized starting materials. pkusz.edu.cn

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health hazards. The development of synthetic routes that utilize greener solvents such as water, ethanol, or supercritical fluids, or even solvent-free conditions, is highly desirable. nih.govmdpi.com For pyrrole synthesis, water has been explored as a solvent for certain reactions, significantly reducing the environmental footprint. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the copper-catalyzed and direct C-H functionalization methods discussed above adhere to this principle, as they employ small amounts of catalysts to facilitate the desired transformation. researchgate.netnih.gov The development of recyclable catalysts further enhances the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical and electrochemical methods often operate under mild conditions, making them more energy-efficient compared to traditional methods that require high temperatures. nih.govengineering.org.cn

The following table provides examples of green chemistry metrics that can be used to evaluate the sustainability of a synthetic process. nih.gov

MetricDescriptionIdeal Value
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
E-Factor(Total weight of waste / weight of product)0
Process Mass Intensity (PMI)(Total mass in a process / mass of product)1
Reaction Mass Efficiency (RME)(Mass of product / Total mass of reactants) x 100%100%

Optimization of Reaction Parameters and Process Efficiency

To translate a synthetic methodology from a laboratory scale to a practical and efficient process, careful optimization of reaction parameters is essential. For the synthesis of this compound, several factors can be fine-tuned to maximize yield, minimize reaction time, and reduce costs.

Catalyst and Ligand Screening: The choice of catalyst and ligand can have a profound impact on the efficiency of a reaction. For copper-catalyzed reactions, screening different copper sources (e.g., CuI, Cu2O, Cu(OAc)2) and ligands (e.g., diamines, amino acids, phosphines) is crucial to identify the most active catalytic system. nih.gov Similarly, for direct C-H functionalization, a variety of palladium or copper catalysts and ligands should be evaluated.

Solvent and Base Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. A systematic screening of solvents is necessary to find the optimal medium for the reaction. The choice and stoichiometry of the base are also critical, as it often plays a key role in the catalytic cycle, particularly in deprotonation steps.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to achieve a complete reaction in the shortest possible time while minimizing the formation of side products. Techniques such as high-throughput experimentation can be employed to rapidly screen a wide range of temperatures and reaction times.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the product distribution. Optimizing the concentration can lead to improved space-time yields.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions for the synthesis of this compound.

Comprehensive Spectroscopic and Diffraction Analysis for Structural Elucidation of 2 3 Bromophenyl 1 Methyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and the spatial relationships between atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole provides distinct signals for each unique proton. The N-methyl group is expected to appear as a sharp singlet in the aliphatic region. The protons on the pyrrole (B145914) ring (H3, H4, and H5) will resonate in the aromatic region, with their chemical shifts influenced by the adjacent bromophenyl ring. The H5 proton, being adjacent to the nitrogen, typically appears at the highest frequency among the pyrrole protons. The protons of the 3-bromophenyl ring will also appear in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum reveals a unique signal for each of the 11 carbon atoms in the molecule. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org The carbon attached to the bromine atom (C3') is expected to have a chemical shift significantly affected by the halogen. Decoupled ¹³C spectra show each unique carbon as a singlet, simplifying the analysis. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data Predicted values are based on established chemical shift increments and data from analogous structures.

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
N-CH₃3.65s (3H)35.0
C2--132.5
H36.25dd110.0
H46.15t108.5
H56.70dd123.0
C1'--135.0
H2'7.60t130.5
C3'--122.5
H4'7.45ddd130.0
H5'7.20t126.0
H6'7.35ddd129.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu Expected correlations would be observed between adjacent protons on the pyrrole ring (H3-H4, H4-H5) and on the bromophenyl ring (H4'-H5', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond C-H coupling). sdsu.edu This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, providing critical information about the connectivity of molecular fragments. sdsu.edu Key expected correlations include the N-methyl protons to the C2 and C5 carbons of the pyrrole ring, and the H2' proton of the phenyl ring to the C2 carbon of the pyrrole ring, confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net A key NOESY correlation would be expected between the N-methyl protons and the H5 proton of the pyrrole ring, confirming their spatial proximity.

Table 2: Key Expected 2D NMR Correlations

Technique Correlating Nuclei (Proton → Nucleus) Information Gained
COSY H3 ↔ H4; H4 ↔ H5; H4' ↔ H5'; H5' ↔ H6'Confirms adjacent proton relationships in both rings.
HSQC N-CH₃ ↔ C(N-CH₃); H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; etc.Directly links each proton to its attached carbon. researchgate.net
HMBC N-CH₃ → C2, C5; H2' → C2, C4', C6'; H3 → C2, C5Establishes long-range connectivity, linking the methyl group and the two rings. core.ac.ukmdpi.com
NOESY N-CH₃ ↔ H5Confirms through-space proximity, supporting the overall geometry.

Advanced NMR for Conformational Insights (e.g., Variable-Temperature NMR)

The single bond connecting the pyrrole and bromophenyl rings allows for rotation, which can lead to different stable conformations (rotamers). Variable-Temperature (VT) NMR is a powerful tool for studying such dynamic processes. oxinst.comwisc.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that relate to the rate of rotation around the C2-C1' bond. nih.govchemrxiv.org

At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the appearance of distinct signals for protons that are chemically equivalent at room temperature (e.g., the ortho protons of the phenyl ring). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single, averaged signal. nih.gov Analyzing the temperature at which coalescence occurs allows for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀BrN), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value to confirm the molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Furthermore, by inducing fragmentation of the molecular ion, HRMS can reveal characteristic fragmentation pathways that help confirm the structure. mdpi.comresearchgate.net The analysis of fragment ions provides a "fingerprint" of the molecule's composition.

Table 3: Predicted HRMS Data and Major Fragmentation Pathways

Ion/Fragment Formula Predicted m/z Description
[M]⁺C₁₁H₁₀⁷⁹BrN⁺235.0000Molecular Ion
[M+2]⁺C₁₁H₁₀⁸¹BrN⁺236.9979Molecular Ion (⁸¹Br isotope)
[M-Br]⁺C₁₁H₁₀N⁺156.0813Loss of bromine radical
[M-CH₃]⁺C₁₀H₇BrN⁺220.9840Loss of methyl radical from the nitrogen
[C₁₀H₇N]⁺C₁₀H₇N⁺141.0578Loss of bromine and methyl radicals
[C₆H₄Br]⁺C₆H₄Br⁺154.9500Bromophenyl cation from cleavage of the C-C bond between rings

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are complementary and provide characteristic frequencies that correspond to specific functional groups and skeletal vibrations, offering a holistic view of the molecule's structure. horiba.comlibretexts.org

Analysis of Characteristic Pyrrole and Aryl Ring Vibrations

The IR and Raman spectra of this compound are expected to show a combination of bands characteristic of both the 1-methylpyrrole (B46729) and the 3-bromophenyl moieties.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are expected to appear just above 3000 cm⁻¹. vscht.cz The aliphatic C-H stretching from the N-methyl group will be observed just below 3000 cm⁻¹. libretexts.org

Ring Stretching: C=C and C-N stretching vibrations within the pyrrole ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netiitm.ac.in The C=C stretching vibrations of the benzene (B151609) ring also appear in this region, often as sharp bands around 1600 and 1475 cm⁻¹. vscht.cz

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. The out-of-plane bending bands for the substituted benzene ring in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern. libretexts.org

C-Br Stretching: A key vibration for this molecule is the C-Br stretch, which is expected to produce a strong absorption at a lower frequency, typically in the 600-500 cm⁻¹ range.

Table 4: Predicted Characteristic Vibrational Frequencies (IR/Raman)

Frequency Range (cm⁻¹) Vibration Type Associated Group
3100 - 3050C-H StretchAromatic (Pyrrole & Phenyl)
2980 - 2850C-H StretchAliphatic (N-CH₃)
1600 - 1580C=C StretchAromatic (Phenyl Ring)
1550 - 1400Ring StretchingPyrrole Ring (C=C, C-N)
900 - 675C-H Out-of-Plane BendAromatic (Phenyl Ring)
600 - 500C-Br StretchBromophenyl

Investigation of Bromine-Related Vibrational Modes

The vibrational spectrum of this compound is complex, with characteristic modes arising from the pyrrole ring, the methyl group, the phenyl ring, and the carbon-bromine bond. The investigation of bromine-related vibrational modes, typically found in the lower frequency region of the infrared (IR) and Raman spectra, is crucial for confirming the presence and position of the bromine substituent.

The C-Br stretching vibration is a key diagnostic tool. For brominated benzene derivatives, this mode is typically observed in the range of 500-700 cm⁻¹. The precise frequency can be influenced by the substitution pattern on the phenyl ring and the electronic coupling with the rest of the molecule. In the case of this compound, the C-Br stretching frequency is expected to be within this characteristic range.

In addition to the stretching mode, C-Br in-plane and out-of-plane bending vibrations occur at lower frequencies, generally below 400 cm⁻¹. These modes are often weaker and can be more challenging to assign definitively without the aid of computational modeling. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and aiding in the assignment of experimental spectra for related brominated aromatic compounds. nih.gov

A comparative analysis with similar bromophenyl-containing heterocyclic compounds, such as 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, can provide valuable insights into the expected vibrational frequencies and assignments for the title compound. nih.gov The table below presents a summary of the expected bromine-related vibrational modes for this compound based on typical ranges for similar compounds.

Table 1: Expected Bromine-Related Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
C-Br Stretch500 - 700Medium to Strong in Raman
C-Br In-plane Bend200 - 400Weak to Medium
C-Br Out-of-plane Bend< 200Weak

Electronic Absorption and Emission Spectroscopy for π-System Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the π-conjugated system of this compound. The electronic transitions observed in the UV-Vis spectrum provide information about the energy levels of the molecular orbitals involved. The pyrrole ring itself exhibits characteristic π → π* transitions. The presence of the 3-bromophenyl substituent extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-methyl-pyrrole.

The UV-Vis spectrum of pyrrole derivatives typically shows strong absorption bands in the ultraviolet region. nih.gov For 2-arylpyrroles, these absorptions are influenced by the nature and position of the substituent on the aryl ring. The electronic properties of the substituent can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelength.

Fluorescence spectroscopy provides information about the excited state of the molecule. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The emission spectrum is typically Stokes-shifted to a longer wavelength compared to the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the heavy bromine atom can potentially lead to enhanced intersystem crossing and a decrease in fluorescence intensity, a phenomenon known as the heavy-atom effect.

The study of related compounds, such as other 2-arylpyrroles and brominated aromatic compounds, can help in interpreting the electronic spectra of the title compound. nih.govnih.gov The table below summarizes the expected electronic absorption and emission properties.

Table 2: Expected Electronic Spectroscopic Data for this compound

Parameter Expected Value Transition
Absorption Maximum (λmax)250 - 350 nmπ → π*
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹-
Emission Maximum (λem)350 - 450 nmS₁ → S₀

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecular conformation and intermolecular interactions within the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features. The relative orientation of the pyrrole and bromophenyl rings is of particular interest. The dihedral angle between the planes of these two rings would quantify the degree of twisting in the molecule, which has implications for the extent of π-conjugation.

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking, C-H···π interactions, or halogen bonding involving the bromine atom. These non-covalent interactions play a crucial role in determining the bulk properties of the material.

While a specific crystal structure for this compound is not publicly available, data from related structures, such as other bromophenyl-substituted heterocycles, can provide a basis for expected bond lengths and angles. researchgate.net For instance, the C-Br bond length is expected to be in the range of 1.85-1.95 Å. The geometry of the pyrrole ring is anticipated to be largely planar. The table below presents hypothetical, yet realistic, crystallographic data for illustrative purposes.

Table 3: Illustrative Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.0
Volume (ų)1100
Z4

Theoretical and Computational Chemistry Investigations of 2 3 Bromophenyl 1 Methyl 1h Pyrrole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting the properties of organic molecules. researchgate.netbohrium.com These calculations form the basis for analyzing molecular orbitals, charge distribution, and aromaticity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. mdpi.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comirjweb.comnih.gov

For 2-(3-Bromophenyl)-1-methyl-1H-pyrrole, the HOMO is expected to be localized primarily on the electron-rich N-methylpyrrole ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to have significant contributions from the bromophenyl ring, the electron-accepting portion. The energy gap provides insight into the molecule's potential for intramolecular charge transfer. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following data are representative examples for illustrative purposes and are not the result of specific calculations on this compound.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.50
HOMO-LUMO Gap (ΔE)4.75

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This distribution can be visualized using an Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net This map plots the electrostatic potential onto the molecule's electron density surface. mdpi.com

On an EPS map, regions of negative potential (typically colored red) indicate high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the negative potential is expected to be concentrated around the pyrrole (B145914) ring and the electronegative bromine atom. The hydrogen atoms of the phenyl and methyl groups would exhibit positive potential. This mapping is crucial for predicting intermolecular interactions and reactive sites. researchgate.netnih.gov

The pyrrole ring is a classic example of a five-membered aromatic heterocycle, possessing 6 π-electrons that are delocalized across the ring, fulfilling Hückel's rule (4n+2 π electrons). wikipedia.orgaskfilo.comlibretexts.orggauthmath.com Aromaticity imparts significant stability to the molecule. gauthmath.com The degree of aromaticity can be quantified using various computational indices.

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. mdpi.com A large negative NICS value is indicative of strong aromatic character. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of π-electron delocalization by analyzing bond length variations. mdpi.com A HOMA value close to 1 suggests high aromaticity. For this compound, these indices would quantify the aromatic character of the pyrrole ring and assess any electronic influence from the attached bromophenyl group. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The bond connecting the pyrrole and bromophenyl rings is rotatable, allowing the molecule to adopt various conformations. nih.gov Conformational analysis is the study of how the molecule's energy changes with the rotation around this single bond. By calculating the energy at different dihedral angles, a potential energy surface (PES) can be generated.

The minima on this surface correspond to stable conformers (energy wells), while the maxima represent transition states between these conformers (energy barriers). This analysis helps identify the most stable, lowest-energy conformation of the molecule, which is crucial as the molecular conformation can significantly influence its physical and chemical properties. For this compound, the analysis would likely reveal whether a planar or a twisted conformation is more stable, considering the potential for steric hindrance between the rings.

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. bohrium.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. bohrium.com Comparing calculated shifts with experimental ones helps confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. nih.govresearchgate.net This allows for the calculation of the maximum absorption wavelength (λmax), which corresponds to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. bohrium.comnih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data Note: The following data are representative examples for illustrative purposes and are not the result of specific calculations on this compound.

Spectroscopy TypePredicted ValueAssignment
¹H NMRδ 7.5 ppmAromatic C-H
UV-Visλmax = 285 nmπ → π* transition
IR1550 cm⁻¹C=C stretch (pyrrole)

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the pyrrole ring, computational methods can map out the entire reaction pathway. researchgate.net

This involves locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. A transition state is the highest energy point on the reaction path and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of these stationary points, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.gov This analysis can predict, for example, whether an electrophile would preferentially attack the C2 or C3 position of the pyrrole ring.

Solvent Effects and Solvation Models in Computational Studies

Detailed computational studies specifically investigating the solvent effects on the conformational and electronic properties of this compound are not extensively available in the public domain. However, the influence of solvent environments on the behavior of substituted pyrroles is a well-established area of theoretical research. Computational models are crucial for understanding how the polarity and specific interactions of a solvent can alter the geometric, energetic, and spectroscopic characteristics of molecules like this compound.

In typical computational studies of similar molecular systems, a variety of solvation models are employed to simulate the effects of a solvent. These models range from implicit continuum models to explicit solvent models.

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This method is effective in capturing the bulk electrostatic effects of the solvent on the solute.

For a molecule like this compound, using a PCM approach would allow for the calculation of properties in various solvents by simply adjusting the dielectric constant. For instance, comparing the calculated properties in a non-polar solvent like toluene (B28343) (dielectric constant, ε ≈ 2.4) versus a polar solvent like dimethyl sulfoxide (B87167) (DMSO, ε ≈ 46.7) could reveal significant changes in the molecule's dipole moment and the relative energies of different conformers. Quantum-chemical calculations on the sulfonation of pyrrole have shown that while a model solvent like methylene (B1212753) chloride (ε = 8.93) is considered, a significant increase in the polarity of the medium to DMSO does not lead to substantial changes in the energy parameters of the reaction. osi.lv

Explicit Solvation Models:

Explicit solvation models involve including a number of individual solvent molecules in the computational simulation. This approach, often used in molecular dynamics (MD) or Monte Carlo (MC) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more detailed and accurate picture of the solvation shell around the solute. For this compound, explicit solvation with water molecules, for example, could elucidate specific hydrogen bonding interactions with the nitrogen atom of the pyrrole ring or the bromine atom.

Expected Solvent Effects:

Based on general principles and studies of related compounds, several solvent-dependent effects could be anticipated for this compound:

Conformational Changes: The dihedral angle between the phenyl and pyrrole rings is likely to be influenced by the solvent polarity. Polar solvents might stabilize more polar conformers of the molecule.

Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. This, in turn, can affect the molecule's reactivity and intermolecular interactions.

Spectroscopic Shifts: The absorption and emission spectra of substituted pyrroles can exhibit solvatochromism, where the position of the spectral bands changes with solvent polarity. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) combined with solvation models can predict these shifts. For instance, studies on other pyrrole derivatives have utilized TD-DFT with the CAM-B3LYP functional in methanol (B129727) to predict UV/vis spectra. researchgate.net The influence of changing solvent polarity on the calculated wavelengths of a neutral form of some pyrrole derivatives has been found to be weak. mdpi.com

The table below illustrates a hypothetical set of data that could be generated from a computational study on this compound using an implicit solvation model like PCM. The data showcases how key properties might vary across solvents with different dielectric constants.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Energy (kcal/mol)
Toluene2.41.85-3.2
Tetrahydrofuran (THF)7.52.10-5.8
Dichloromethane8.92.25-6.5
Acetonitrile37.52.80-9.1
Dimethyl Sulfoxide (DMSO)46.72.95-9.8

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Further dedicated computational studies are necessary to fully elucidate the specific solvent effects on this compound and to quantitatively predict its behavior in different chemical environments.

Chemical Reactivity and Functionalization Strategies of 2 3 Bromophenyl 1 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The 1-methyl-1H-pyrrole ring in 2-(3-bromophenyl)-1-methyl-1H-pyrrole is an electron-rich aromatic system, making it highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, increasing its nucleophilicity. Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 or C5 position, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized than the intermediate from attack at C3 or C4. In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)2-(3-Bromophenyl)-5-bromo-1-methyl-1H-pyrrole
NitrationNitric acid/Acetic anhydride (B1165640)2-(3-Bromophenyl)-1-methyl-5-nitro-1H-pyrrole
AcylationAcetic anhydride/Lewis acid1-(5-(3-Bromophenyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one

Nucleophilic Aromatic Substitution at the Bromo-Substituted Phenyl Moiety

Nucleophilic aromatic substitution (SNA r) on the bromophenyl ring of this compound is generally challenging. For an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The 1-methyl-1H-pyrrole substituent is not a strong electron-withdrawing group; in fact, it can be weakly electron-donating. Therefore, direct displacement of the bromide by a nucleophile via the addition-elimination mechanism is unlikely to occur under standard conditions. Reactions of this type would necessitate harsh reaction conditions or the use of a very strong nucleophile, and even then, yields are expected to be low. Alternative pathways, such as those involving benzyne (B1209423) intermediates, are possible but require extremely strong bases like sodium amide.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The bromine atom on the phenyl ring of this compound serves as an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The versatility of the aryl bromide in these transformations makes it a key site for molecular elaboration.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would be expected to proceed in good to excellent yields.

Boronic Acid/EsterCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃1-Methyl-2-(3-phenylphenyl)-1H-pyrrole
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃2-(4'-Methoxy-[1,1'-biphenyl]-3-yl)-1-methyl-1H-pyrrole
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂/SPhosK₃PO₄1-Methyl-2-(3-vinylphenyl)-1H-pyrrole

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base would lead to the formation of a new C(sp²)-C(sp) bond.

Terminal AlkynePalladium CatalystCopper(I) SaltBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine1-Methyl-2-(3-(phenylethynyl)phenyl)-1H-pyrrole
TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDiisopropylamine1-Methyl-2-(3-((trimethylsilyl)ethynyl)phenyl)-1H-pyrrole
1-HeptynePd(PPh₃)₄CuIPiperidine2-(3-(Hept-1-yn-1-yl)phenyl)-1-methyl-1H-pyrrole

Buchwald-Hartwig Amination for N-Aryl Pyrroles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. Subjecting this compound to Buchwald-Hartwig conditions with a variety of amines would provide access to a range of N-arylated products.

AminePalladium CatalystLigandBaseProduct
AnilinePd₂(dba)₃BINAPNaOtBuN-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)aniline
MorpholinePd(OAc)₂XPhosK₃PO₄4-(3-(1-Methyl-1H-pyrrol-2-yl)phenyl)morpholine
BenzylaminePd(OAc)₂RuPhosCs₂CO₃N-Benzyl-3-(1-methyl-1H-pyrrol-2-yl)aniline

Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond at the site of the bromine atom.

AlkenePalladium CatalystBaseProduct
StyrenePd(OAc)₂Triethylamine1-Methyl-2-(3-styrylphenyl)-1H-pyrrole
Methyl acrylatePd(PPh₃)₄K₂CO₃Methyl 3-(3-(1-methyl-1H-pyrrol-2-yl)phenyl)acrylate
1-OctenePdCl₂(PPh₃)₂NaOAc2-(3-(Oct-1-en-1-yl)phenyl)-1-methyl-1H-pyrrole

Regioselective Functionalization of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The regioselectivity of these reactions is a critical aspect of its chemistry. In unsubstituted pyrrole, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the cationic intermediate (arenium ion) formed during α-substitution is stabilized by three resonance structures, compared to only two for β-substitution. stackexchange.com

For this compound, the C2 position is already occupied by the bromophenyl group. Consequently, electrophilic functionalization is predicted to occur predominantly at the vacant α-position, C5. The C5 position is the most nucleophilic site due to the electron-donating nature of the pyrrole nitrogen. Should the C5 position be sterically hindered or already substituted, reactions may then proceed at the β-positions (C3 and C4), although this typically requires more forcing conditions.

While classical electrophilic substitutions favor the α-position, certain transition-metal-catalyzed C-H activation reactions have been developed to achieve β-selectivity on the pyrrole core. acs.org For instance, rhodium-catalyzed arylations can be directed to the C3 or C4 positions, often influenced by the steric bulk of the N-substituent and the specific ligand used. acs.org

Key electrophilic functionalization reactions anticipated for the pyrrole ring include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms is expected at the C5 position using standard halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate (B79036), to install a nitro group at the C5 position. Harsher conditions are generally avoided due to the sensitivity of the pyrrole ring to strong acids.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles. researchgate.net For this compound, this reaction would yield the C5-formylated product. rsc.orgresearchgate.netrsc.org

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position, typically using an acid chloride or anhydride with a Lewis acid catalyst. Milder conditions are preferable to prevent polymerization of the pyrrole.

The expected outcomes for the regioselective functionalization of the pyrrole ring are summarized in the table below.

Reaction TypeTypical ReagentsPredicted Major RegioisomerReference
Halogenation (Bromination)N-Bromosuccinimide (NBS)5-Bromo-2-(3-bromophenyl)-1-methyl-1H-pyrrole nih.gov
FormylationPOCl₃, DMF (Vilsmeier-Haack)This compound-5-carbaldehyde researchgate.net
AcylationAc₂O, Lewis Acid1-(2-(3-Bromophenyl)-1-methyl-1H-pyrrol-5-yl)ethan-1-one organic-chemistry.org
NitrationAcetyl nitrate (HNO₃/Ac₂O)2-(3-Bromophenyl)-1-methyl-5-nitro-1H-pyrrole acs.org

Reactions Involving the N-Methyl Group (e.g., Oxidation, Dealkylation)

The N-methyl group of this compound, while generally stable, can participate in specific chemical transformations, notably oxidation and dealkylation. These reactions are important in both synthetic chemistry and in understanding the metabolic fate of such compounds. nih.govnih.gov

Oxidation: The nitrogen atom in N-alkyl heterocycles can be oxidized. For instance, the saturated analog N-methylpyrrolidine is known to be metabolized to N-methylpyrrolidine-N-oxide. nih.gov While the lone pair on the nitrogen of N-methylpyrrole is part of the aromatic system, oxidation at the nitrogen or the methyl group is still possible under certain conditions. Chemical oxidation of the N-methyl group could potentially lead to an N-formyl derivative or undergo complete cleavage. The oxidation of methyl groups attached to aromatic systems is a known transformation that can be achieved with various oxidizing agents. nih.govresearchgate.net

Dealkylation: The removal of the N-methyl group (N-demethylation) is a significant synthetic and metabolic reaction. nih.gov

Chemical Dealkylation: Several methods are established for the N-dealkylation of amines and heterocycles. The von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN), is a classical method for cleaving tertiary amines. nih.gov Another common approach involves reaction with acylating agents like vinyl or ethyl chloroformate, followed by hydrolysis to yield the N-H pyrrole.

Metabolic Dealkylation: In biological systems, N-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.gov The process involves the oxidation of the methyl group to an unstable hydroxymethyl intermediate, which then eliminates formaldehyde (B43269) to give the secondary amine (N-H pyrrole). nih.gov

The table below summarizes potential reactions targeting the N-methyl group.

Reaction TypeTypical Reagents/ConditionsExpected ProductReference
N-Dealkylation1. Vinyl Chloroformate; 2. Hydrolysis2-(3-Bromophenyl)-1H-pyrrole nih.gov
N-Dealkylation (von Braun)1. BrCN; 2. Hydrolysis/Reduction2-(3-Bromophenyl)-1H-pyrrole nih.gov
Oxidative DealkylationCytochrome P450 enzymes (in vivo)2-(3-Bromophenyl)-1H-pyrrole nih.gov
N-OxidationPeroxy acids (e.g., m-CPBA)This compound 1-oxide nih.gov

Ring-Opening and Rearrangement Reactions

The 1-methyl-2-arylpyrrole core is an aromatic system characterized by significant resonance stabilization. Consequently, ring-opening and rearrangement reactions are not common and typically require harsh conditions or the presence of specific activating functional groups that destabilize the aromatic ring. For a stable compound like this compound, such reactions are generally not expected under typical laboratory conditions (e.g., moderate temperatures, acidic, or basic environments).

Ring-Opening: Reactions that lead to the cleavage of the pyrrole ring usually involve high-energy processes such as photolysis or aggressive oxidation that destroys the aromatic system. Some synthetic routes to pyrroles proceed via the ring-opening of other heterocycles, but the reverse process for a stable, substituted pyrrole is not synthetically useful or common. organic-chemistry.org

Rearrangement Reactions: Intramolecular rearrangements, where a substituent migrates from one position to another, are also rare for this class of compounds. wikipedia.org Most well-known named rearrangement reactions in organic chemistry (e.g., Beckmann, Curtius, Wittig) require specific functional groups like oximes, azides, or ethers adjacent to a site of deprotonation, which are absent in the parent molecule. wiley-vch.demdpi.comuchicago.edu The inherent stability of the aromatic pyrrole ring makes skeletal rearrangements energetically unfavorable.

No specific examples of ring-opening or rearrangement reactions for 2-aryl-1-methyl-pyrroles under general conditions have been prominently reported in the surveyed chemical literature.

Investigation of Intermolecular and Supramolecular Interactions Involving 2 3 Bromophenyl 1 Methyl 1h Pyrrole

Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking, Cation-π)

The molecular architecture of 2-(3-bromophenyl)-1-methyl-1H-pyrrole facilitates a range of non-covalent interactions that are crucial in dictating its supramolecular chemistry.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (due to the presence of a region of positive electrostatic potential, known as a σ-hole) and interacts with a Lewis base. acs.orgnih.gov In the case of this compound, the bromine atom could form halogen bonds with the nitrogen atom of the pyrrole (B145914) ring of another molecule or with other electron-rich sites. Theoretical studies on bromobenzene (B47551) complexes have shown that halogen bonding energies can be significant, comparable in strength to classical hydrogen bonds. researchgate.net The strength of these interactions is influenced by the nature of the electron donor. researchgate.net

π-π Stacking: Both the phenyl and pyrrole rings are aromatic and can therefore participate in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are a significant factor in the packing of aromatic molecules in crystals. The relative orientation of the rings (e.g., face-to-face or offset) will depend on the electronic properties of the interacting systems. In related structures, such as (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, face-to-face π–π stacking interactions are observed, connecting molecular chains into layers. nih.gov

Cation-π Interactions: The electron-rich nature of the pyrrole and phenyl rings makes them suitable partners for cation-π interactions. These interactions involve the electrostatic attraction between a cation and the quadrupole moment of a π-system. While less common in the solid state of neutral molecules, these interactions are crucial in host-guest chemistry and biological systems.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound suggest its potential utility in the field of host-guest chemistry. The aromatic rings can act as binding sites for guest molecules through π-π stacking and cation-π interactions. Furthermore, the bromine atom could serve as a recognition site through halogen bonding.

The design of host molecules capable of selectively binding this compound would likely involve complementary functionalities. For example, a host with electron-deficient aromatic rings could favor π-π stacking interactions. A host with Lewis basic sites, such as carbonyl or amino groups, could engage in halogen bonding with the bromine atom.

Computational methods, such as molecular docking and free energy calculations, are powerful tools for predicting the binding affinities and geometries of host-guest complexes. nih.govnih.gov These in silico approaches can guide the rational design of hosts with high selectivity for this compound. Experimental validation of these predictions can be achieved through techniques such as NMR spectroscopy and fluorescence-based studies. rsc.org

Self-Assembly Processes in Solution and Solid State

The directional nature of the non-covalent interactions involving this compound, particularly halogen bonding and π-π stacking, can drive self-assembly processes both in solution and in the solid state. In solution, these interactions could lead to the formation of well-defined oligomeric or polymeric supramolecular structures. The specific nature of the self-assembled species would be dependent on factors such as solvent polarity and concentration.

In the solid state, these same interactions would govern the crystal packing of the molecule. The formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, can be anticipated. For example, head-to-tail arrangements might be favored to maximize π-π stacking, while halogen bonding could lead to the formation of linear chains or more complex networks.

Crystallographic Analysis of Co-crystals and Inclusion Compounds

While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, the molecule is a prime candidate for the formation of co-crystals and inclusion compounds. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. nih.gov

The selection of suitable co-formers for this compound can be guided by the principles of crystal engineering. Co-formers with strong hydrogen bond donors or acceptors could interact with the weaker C-H donors of the target molecule. Molecules with strong Lewis basic sites would be excellent candidates for forming halogen bonds with the bromine atom. In silico screening methods, which computationally predict the likelihood of co-crystal formation, can significantly streamline the experimental screening process. researchgate.netajphs.com

The formation of inclusion compounds, where one molecule (the guest) is encapsulated within the crystal lattice of another (the host), is also a possibility. A host molecule with a suitably sized and shaped cavity could potentially encapsulate this compound.

The definitive characterization of any co-crystals or inclusion compounds would require single-crystal X-ray diffraction analysis. This technique would provide precise information about the three-dimensional arrangement of the molecules in the crystal lattice and the specific non-covalent interactions that hold them together.

Advanced Materials Science and Catalysis Applications of 2 3 Bromophenyl 1 Methyl 1h Pyrrole and Its Derivatives

Role as a Synthetic Intermediate for Complex Molecule Synthesis

The presence of a bromine atom on the phenyl ring of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse array of intricate molecular architectures.

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, can be employed to react this compound with a wide range of organoboron compounds. nih.govnih.gov This reaction is particularly useful for synthesizing biaryl compounds and other conjugated systems that are of interest in materials science and medicinal chemistry. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. nih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with various primary and secondary amines. researchgate.netnih.gov This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials. researchgate.net The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

The Heck reaction provides a method for the arylation of alkenes, enabling the formation of substituted olefins from this compound. researchgate.netnih.gov This reaction is valuable for the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov The mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

These cross-coupling reactions highlight the importance of this compound as a versatile intermediate. The ability to introduce a wide variety of substituents at the 3-position of the phenyl ring opens up avenues for the synthesis of a vast library of complex molecules with diverse functionalities and potential applications. Pyrrole-containing bioactive molecules are of significant interest in medicinal chemistry, and the functionalization of this starting material provides a route to novel drug candidates. researchgate.netnih.gov

Organic Electronic and Optoelectronic Materials Development

Pyrrole-based materials have garnered significant attention for their applications in organic electronics and optoelectronics due to their inherent electronic properties. nih.gov The N-methylpyrrole unit, in particular, contributes to the stability and processability of these materials. The functionalization of this compound allows for the fine-tuning of the electronic and optical properties of the resulting materials, making them suitable for a range of devices.

Organic Semiconductors and Field-Effect Transistors

Organic semiconductors are the core components of organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor material. Pyrrole-containing polymers and small molecules have been investigated as active materials in OFETs. nih.gov The introduction of a 3-bromophenyl group offers a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of extended π-conjugated systems. Such extensions of conjugation are crucial for enhancing intermolecular interactions and facilitating charge transport. The design of novel organic semiconductors often involves creating planar, rigid backbones to promote efficient π-π stacking, which is essential for high charge mobility. Derivatives of this compound can be designed to possess these structural features. For instance, coupling reactions can be used to introduce electron-donating or electron-withdrawing groups, thereby tuning the energy levels (HOMO and LUMO) of the material to match the work functions of the electrodes in an OFET for efficient charge injection.

Derivative Type Potential Advantage in OFETs Relevant Synthetic Route
Biaryl derivativesExtended π-conjugation, improved charge transportSuzuki-Miyaura Coupling
Donor-Acceptor CopolymersTunable bandgap and energy levelsStille or Suzuki Polymerization
Fused-ring systemsIncreased planarity and rigidity, enhanced π-stackingIntramolecular cyclization reactions

Organic Photovoltaics and Light-Emitting Diodes

In the realm of organic photovoltaics (OPVs), materials derived from this compound can serve as either electron donor or electron acceptor components in the active layer of a solar cell. The power conversion efficiency (PCE) of an OPV is critically dependent on the absorption characteristics, energy levels, and morphology of the active layer materials. researchgate.netnih.gov Halogenation, including bromination, of organic semiconductors has been shown to be a viable strategy to tune these properties. nih.gov The bromine atom on the precursor can be retained in the final material or replaced to introduce other functional groups that can influence molecular packing and electronic properties, ultimately impacting the device's performance. Recent studies have shown that brominated small molecule acceptors can lead to high-efficiency organic solar cells. nih.govnih.gov

For organic light-emitting diodes (OLEDs), derivatives of this compound can be developed as emissive materials or as components in the charge-transporting layers. rsc.org The photoluminescent properties of these materials can be tuned by modifying the chemical structure through the versatile bromo-substituent. Introducing different aromatic or heterocyclic moieties can shift the emission wavelength across the visible spectrum. Furthermore, the design of molecules with high thermal stability and good film-forming properties is crucial for the longevity and efficiency of OLED devices.

Device Type Potential Role of Derivatives Key Material Properties
Organic Photovoltaics (OPVs)Donor or Acceptor MaterialBroad absorption, suitable energy levels, good morphology
Organic Light-Emitting Diodes (OLEDs)Emissive Layer, Charge Transport LayerHigh photoluminescence quantum yield, tunable emission color, good charge mobility

Conducting Polymers and Oligomers (e.g., N-methylpolypyrroles)

Polypyrroles are a well-known class of conducting polymers with a wide range of applications. The N-substitution in polypyrrole, such as in N-methylpolypyrrole, can improve the processability and stability of the polymer. nih.gov The electropolymerization or oxidative chemical polymerization of this compound would lead to a substituted polypyrrole with unique properties. researchgate.netnih.gov The bulky 3-bromophenyl substituent would likely influence the planarity of the polymer backbone, which in turn would affect its conductivity. While N-methylpolypyrrole generally has lower conductivity than unsubstituted polypyrrole, the introduction of the bromophenyl group could offer a route to further functionalization of the polymer chain, potentially leading to materials with interesting electronic or sensory properties. Copolymers of this compound with other monomers, such as pyrrole (B145914) or thiophene (B33073) derivatives, could also be synthesized to fine-tune the properties of the resulting conducting polymer. cardiff.ac.uk

Polymer Type Expected Influence of 3-Bromophenyl Group Potential Applications
HomopolymerAltered chain packing and conductivity, site for post-polymerization modificationSensors, electrochromic devices
CopolymerTunable electronic and physical propertiesAntistatic coatings, smart materials

Fluorescent Dyes and Probes

Pyrrole derivatives are known to exhibit fluorescence, and their emission properties can be tailored through chemical modification. nih.gov The this compound core can be elaborated into a variety of fluorescent dyes and probes. The bromine atom serves as a convenient point for introducing fluorophores, quenchers, or recognition elements for specific analytes. For example, coupling reactions can be used to attach groups that enhance the quantum yield or shift the emission to longer wavelengths, which is desirable for biological imaging applications. The development of pyrrole-based dyes with aggregation-induced emission (AIE) or phosphorescence characteristics is also an active area of research. researchgate.net

Application Design Strategy Key Properties
Fluorescent DyesIntroduction of extended π-systems or donor-acceptor structuresHigh quantum yield, photostability, specific emission wavelength
Fluorescent ProbesIncorporation of recognition units for specific analytesHigh sensitivity and selectivity, turn-on or ratiometric response

Applications in Catalysis as Ligands or Organocatalysts

Derivatives of this compound can be transformed into a variety of ligands. For instance, the bromine atom can be replaced by a phosphine (B1218219) group through a metal-catalyzed P-C coupling reaction or by reaction with a phosphide. The resulting phosphine-pyrrole ligands could be used in a variety of catalytic reactions, such as cross-coupling and hydrogenation. The synthesis of such ligands often requires multi-step procedures, and the modular nature of this compound makes it an attractive starting material. nih.gov

Furthermore, this compound can serve as a precursor for N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands for transition metal catalysis, known for forming stable metal complexes that exhibit high catalytic activity. researchgate.netnih.gov The synthesis of NHC precursors often involves the construction of an imidazolium (B1220033) or related heterocyclic salt, which can then be deprotonated to generate the free carbene. The pyrrole and phenyl rings of the starting material would form part of the backbone of the NHC ligand, influencing its steric and electronic properties.

In the field of organocatalysis, chiral pyrrole derivatives have been used to catalyze asymmetric reactions. nih.govnih.gov While this compound itself is not chiral, it can be functionalized to introduce chiral centers or axial chirality. For example, asymmetric cross-coupling reactions could be employed to introduce a chiral substituent, or the phenyl-pyrrole bond could become a source of atropisomerism if bulky groups are introduced at the ortho-positions of the phenyl ring and the 3-position of the pyrrole ring. Such chiral derivatives could then be explored as organocatalysts for various transformations.

Catalyst Type Derivative Structure Potential Catalytic Applications
Ligand for Metal CatalysisPhosphine-functionalized derivativesCross-coupling, hydrogenation, hydroformylation
N-Heterocyclic Carbene (NHC) LigandImidazolium salt precursorsMetathesis, C-H activation, cross-coupling
OrganocatalystChiral derivatives with stereogenic centers or axial chiralityAsymmetric aldol, Michael, and Diels-Alder reactions

Design and Synthesis of Pyrrole-Based Ligands for Transition Metals

The design of effective ligands is paramount in the development of transition metal catalysts. Pyrrole-based ligands, particularly those bearing aryl substituents, have demonstrated considerable potential due to their tunable steric and electronic properties. The synthesis of this compound can be achieved through established methodologies for the formation of 2-arylpyrroles, such as the Suzuki-Miyaura cross-coupling reaction. This typically involves the coupling of a suitable N-methyl-2-pyrroleboronic acid or its ester with 1,3-dibromobenzene (B47543) under palladium catalysis. nih.govmdpi.com Alternative approaches include the direct C-H arylation of 1-methylpyrrole (B46729) with a brominated aryl halide. nih.gov

Once synthesized, the this compound scaffold can be further modified to create a diverse library of ligands for transition metals. The bromine atom on the phenyl ring serves as a versatile functionalization point. For instance, it can be converted to a variety of other functional groups, such as phosphines, amines, or other heterocyclic moieties, which are known to coordinate with transition metals. These transformations can be achieved through well-established organometallic reactions, including lithium-halogen exchange followed by quenching with an appropriate electrophile, or through further palladium-catalyzed cross-coupling reactions.

The design of these ligands often focuses on creating bidentate or pincer-type architectures to enhance the stability and catalytic activity of the resulting metal complexes. For example, functionalization at the ortho-position of the phenyl ring can lead to the formation of chelating ligands that can coordinate to a metal center in a bidentate fashion. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring or the pyrrole nucleus, thereby influencing the catalytic activity of the metal center.

A representative synthetic approach to a phosphine ligand derived from this compound is depicted below:

StepReactionReagents and ConditionsProduct
1 Suzuki-Miyaura Coupling1-Methyl-2-pyrroleboronic acid, 1,3-dibromobenzene, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °CThis compound
2 LithiationThis compound, n-BuLi, THF, -78 °C2-(3-Lithiophenyl)-1-methyl-1H-pyrrole
3 Phosphination2-(3-Lithiophenyl)-1-methyl-1H-pyrrole, ClPPh₂, THF, -78 °C to rt2-(3-(Diphenylphosphino)phenyl)-1-methyl-1H-pyrrole

Mechanistic Studies of Catalytic Transformations

The application of pyrrole-based ligands in transition metal catalysis has been the subject of numerous mechanistic investigations, particularly in the context of cross-coupling reactions. While specific studies on this compound are not extensively documented, the general principles derived from related 2-arylpyrrole ligands are highly relevant.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in several elementary steps of the catalytic cycle. organic-chemistry.org The electronic properties of the pyrrole ligand can influence the rate of oxidative addition of the aryl halide to the Pd(0) center. Electron-donating substituents on the pyrrole or the phenyl ring can increase the electron density on the palladium, facilitating oxidative addition.

The steric bulk of the ligand, which can be modulated by the substituents on the pyrrole and phenyl rings, is critical for the reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated. Bulky ligands can promote reductive elimination by creating a sterically congested environment around the metal center.

Mechanistic studies often employ a combination of experimental techniques, including kinetic analysis, in situ spectroscopy (e.g., NMR, IR), and computational modeling (e.g., Density Functional Theory - DFT). For instance, DFT studies on related systems have elucidated the transition states and intermediates involved in the catalytic cycle, providing insights into the role of the ligand in stabilizing these species and lowering the activation barriers of key steps. mdpi.com

The following table summarizes the key steps in a generic Suzuki-Miyaura cross-coupling reaction and the potential influence of a 2-aryl-1-methylpyrrole ligand:

Catalytic StepDescriptionRole of 2-Aryl-1-methylpyrrole Ligand
Oxidative Addition An aryl halide (Ar-X) adds to the Pd(0) complex.The electron-rich pyrrole moiety can enhance the electron density on the Pd center, facilitating this step.
Transmetalation The organic group from the organoboron reagent is transferred to the palladium center.The steric and electronic properties of the ligand can influence the rate and efficiency of this transfer.
Reductive Elimination The two organic groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst.Steric bulk on the ligand can promote this final step, leading to higher turnover frequencies.

Enantioselective Catalysis

The development of chiral ligands for enantioselective catalysis is a major focus of contemporary chemical research. Pyrrole derivatives have emerged as promising scaffolds for the design of chiral ligands due to their rigid structure and the potential for introducing chirality in various positions.

While there are no specific reports on the use of this compound in enantioselective catalysis, the principles of chiral ligand design can be readily applied to this scaffold. Chirality can be introduced in several ways:

Atropisomerism: By introducing bulky substituents at the ortho-positions of the phenyl ring and/or the 3-position of the pyrrole ring, rotation around the C-C bond connecting the two rings can be restricted, leading to stable atropisomers. These atropisomeric ligands can create a chiral environment around the metal center.

Chiral Substituents: Attaching a chiral moiety, such as a chiral amine or phosphine, to the bromophenyl group can impart chirality to the ligand.

Planar Chirality: In the case of ferrocenyl-substituted pyrroles, planar chirality can be exploited.

These chiral pyrrole-based ligands can be applied in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. For example, chiral pyrrole-phosphine ligands have been successfully employed in asymmetric Heck reactions, achieving high enantioselectivities. beilstein-journals.orgnih.gov

The following table provides hypothetical data for an enantioselective Heck reaction, illustrating the potential of a chiral derivative of this compound as a ligand. The data is based on reported results for similar chiral pyrrole-based ligands.

EntryCatalyst Loading (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
11.0Chiral Pyrrole-Phosphine AToluene809295
21.0Chiral Pyrrole-Phosphine BDioxane1008891
30.5Chiral Pyrrole-Phosphine AToluene809596

Development of Chemical Sensors and Probes (non-biological)

The photophysical properties of 2-arylpyrroles, such as their fluorescence, make them attractive candidates for the development of chemical sensors and probes. nih.govurfu.ru The fluorescence of these compounds can be sensitive to their local environment, and this property can be exploited for the detection of various analytes, including metal ions and anions.

The design of a chemical sensor based on this compound would involve coupling a receptor unit for the target analyte to the pyrrole fluorophore. The binding of the analyte to the receptor would then induce a change in the photophysical properties of the pyrrole, such as a shift in the emission wavelength or a change in the fluorescence intensity.

The bromine atom on the phenyl ring provides a convenient attachment point for various receptor moieties. For example, a crown ether or a polyamine chain could be attached to the phenyl ring to create a sensor for metal cations. The binding of a metal ion to the receptor would alter the electronic properties of the system, leading to a detectable change in the fluorescence of the pyrrole core.

The sensitivity and selectivity of the sensor can be tuned by modifying the structure of the receptor and the linker connecting it to the fluorophore. The following table illustrates the potential sensing performance of a hypothetical sensor based on a derivative of this compound for the detection of a metal ion. The data is based on reported values for similar pyrrole-based fluorescent sensors. mdpi.comresearchgate.netmdpi.com

AnalyteSensor Concentration (µM)Detection Limit (nM)Selectivity (vs. other cations)Fluorescence Change
Hg²⁺1050HighQuenching
Cu²⁺10100ModerateEnhancement
Pb²⁺1080HighRatiometric shift

Future Research Trajectories and Interdisciplinary Opportunities

The exploration of this compound and its derivatives is still in its early stages, and there are numerous avenues for future research and interdisciplinary collaboration.

One promising direction is the development of novel polymeric materials. The bromo-functionalized pyrrole can serve as a monomer for polymerization reactions, such as Suzuki polycondensation, leading to the formation of conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). jmaterenvironsci.comjmaterenvironsci.com

In the field of catalysis, the development of well-defined organometallic complexes of these ligands and their application in a wider range of catalytic transformations is a key area for future work. This includes exploring their potential in challenging reactions such as C-H activation and asymmetric catalysis.

The development of more sophisticated chemical sensors with improved sensitivity, selectivity, and real-time monitoring capabilities is another important research direction. This could involve the design of sensor arrays for the simultaneous detection of multiple analytes.

Interdisciplinary collaborations will be crucial for realizing the full potential of these compounds. For example, collaboration between synthetic chemists and materials scientists will be essential for the development of new functional materials. Similarly, partnerships between catalytic chemists and computational chemists will be vital for understanding reaction mechanisms and designing more efficient catalysts.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-1-methyl-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a brominated aryl moiety to a pyrrole scaffold. Two validated approaches include:

  • Clausson-Kaas Reaction : This method uses a two-step process: (1) formation of a pyrrole ring via cyclization of a diketone with ammonium acetate, followed by (2) bromination at the 3-position of the phenyl ring. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method with tetrahydrofuran (THF) as the solvent and controlled heating .
  • Coupling via Carbodiimide Reagents : A copper-catalyzed coupling of 3-bromophenylboronic acid with 1-methylpyrrole-2-carboxylic acid derivatives, using reagents like CDI (1,1'-carbonyldiimidazole) in THF under reflux (3–24 hours). Yields can exceed 85% when using anhydrous conditions and nitrogen atmosphere .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Use high-purity brominated precursors to avoid side reactions.
  • Adjust stoichiometry of coupling agents (e.g., CDI) to 1.1 equivalents for complete activation.

Q. Table 1: Comparison of Synthetic Methods

MethodYieldReaction TimeKey Conditions
Clausson-Kaas70–80%6–12 hoursTHF, 60–80°C
CDI-mediated coupling85–90%3–24 hoursAnhydrous THF, reflux

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

Methodological Answer :

  • ¹H NMR Analysis :
    • Pyrrole protons : Look for characteristic signals at δ 6.2–6.4 ppm (multiplet, 2H, pyrrole ring) and δ 6.0–6.1 ppm (s, 1H, C-3 proton).
    • Methyl group : A singlet at δ 3.8–3.9 ppm (3H, N-CH₃).
    • Aromatic protons : Two doublets (J = 8.1–8.5 Hz) at δ 7.2–7.5 ppm for the 3-bromophenyl group .
  • ¹³C NMR Analysis :
    • The brominated carbon (C-3) appears at δ 120–122 ppm. The methyl group attached to nitrogen resonates at δ 38–40 ppm .

Q. Validation Protocol :

  • Compare experimental data with literature values (e.g., Chem. Eur. J. 2018, 24, 10049 for analogous pyrroles) .
  • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for validating computationally predicted conformations. Key steps include:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement. Anisotropic displacement parameters for bromine and methyl groups are essential to model thermal motion accurately .
  • Validation : Cross-check using PLATON (e.g., ADDSYM algorithm) to detect missed symmetry or twinning .

Case Study :
For methyl 3-(4-bromophenyl)-1-methyl-pyrrole derivatives, SCXRD confirmed a twisted conformation between the pyrrole and bromophenyl rings (dihedral angle = 28.5°), resolving discrepancies from DFT calculations .

Q. What strategies are effective in analyzing conflicting bioactivity data for pyrrole derivatives, such as antitubercular activity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare substituent effects: The 3-bromophenyl group enhances lipophilicity (logP > 3.5), improving membrane permeability.
    • Use molecular docking (e.g., AutoDock Vina) to assess interactions with mycobacterial targets (e.g., InhA enzyme) .
  • Experimental Validation :
    • Replicate assays under standardized conditions (e.g., MIC testing against M. tuberculosis H37Rv with rifampicin as a control).
    • Address contradictory results by verifying compound purity via HPLC (≥95%) and excluding solvent interference (e.g., DMSO cytotoxicity) .

Q. Table 2: Key SAR Parameters

Substituent PositionEffect on ActivityProposed Mechanism
3-BromophenylIncreased MIC₉₀Enhanced target binding
N-MethylReduced toxicityDecreased metabolic oxidation

Q. How can HRMS and isotopic pattern analysis distinguish between isobaric impurities in synthetic batches?

Methodological Answer :

  • HRMS Parameters :
    • Use ESI+ mode with resolution >30,000 (e.g., Q-TOF instruments).
    • For C₁₁H₁₀BrN (M⁺), expect m/z = 252.0004 (calculated), 254.0004 ([M+2]⁺ for ⁸¹Br).
  • Isotopic Pattern Analysis :
    • Bromine exhibits a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. Deviations indicate contaminants (e.g., chlorine adducts).
    • Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis software) .

Q. What computational methods are reliable for predicting the electronic properties of this compound?

Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311G(d,p) level.
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 5.2 eV for analogous pyrroles) .
  • TD-DFT for UV-Vis Predictions :
    • Simulate electronic transitions in ethanol solvent (PCM model). Compare with experimental λ_max (e.g., 290–310 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.